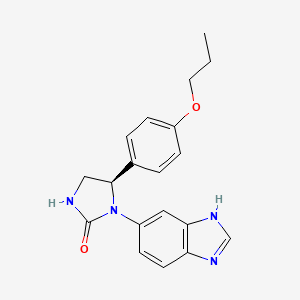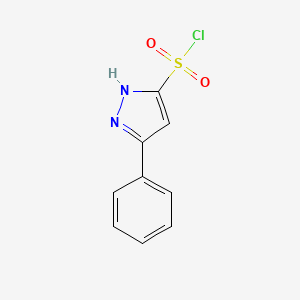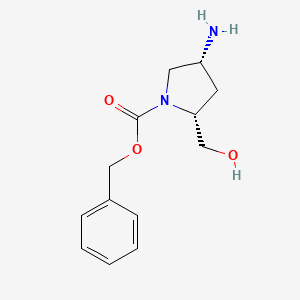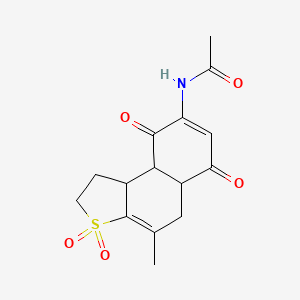
BRN 4761657
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide is a complex organic compound with a unique structure that includes multiple oxo groups and a benzothiol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide typically involves a multi-step process. One common method starts with the condensation of alkyl methyl ketones with dimethyl oxalate to form 1,6-dialkyl-substituted 1,3,4,6-tetraoxohexanes . This intermediate is then subjected to further reactions to introduce the benzothiol and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The benzothiol moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo compounds, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics.
Wirkmechanismus
The mechanism of action of N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide involves its interaction with molecular targets in biological systems. This may include binding to enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methyl-3,3,6,9-tetraoxo-2,3,5,5a,6,9,9a,9b-octahydro-1H-3lambda~6~-naphtho[2,1-b]thiophen-8-yl)ethanimidic acid
- 1,3,4,6-tetraoxohexanes
Uniqueness
N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide is unique due to its specific combination of oxo groups and benzothiol moiety. This structure provides distinct chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
130639-74-6 |
|---|---|
Molekularformel |
C15H17NO5S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzo[e][1]benzothiol-8-yl)acetamide |
InChI |
InChI=1S/C15H17NO5S/c1-7-5-10-12(18)6-11(16-8(2)17)14(19)13(10)9-3-4-22(20,21)15(7)9/h6,9-10,13H,3-5H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
RLZYDTPAYBFXDE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CCS2(=O)=O)C3C(C1)C(=O)C=C(C3=O)NC(=O)C |
Kanonische SMILES |
CC1=C2C(CCS2(=O)=O)C3C(C1)C(=O)C=C(C3=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


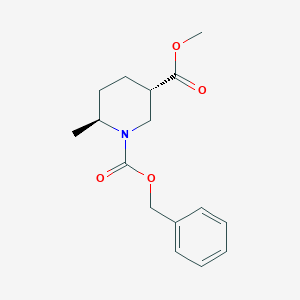
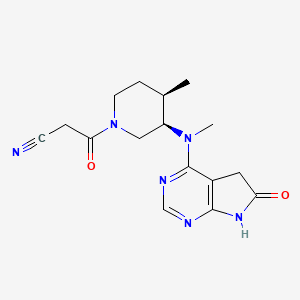
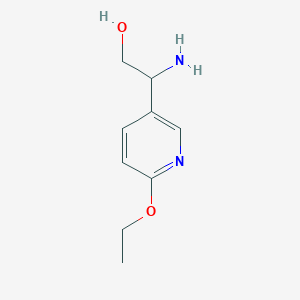
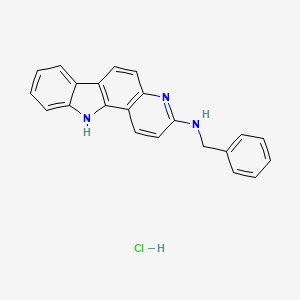
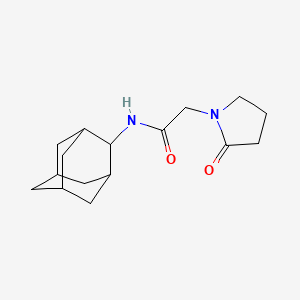

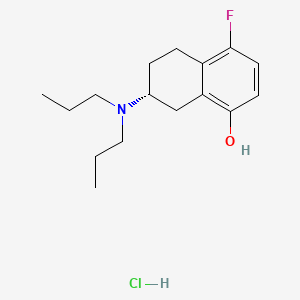
![N-(1-ethylpiperidin-3-yl)benzo[g]quinolin-4-amine](/img/structure/B1651536.png)
![13-methoxy-3,6,9-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,10(15),11,13-pentaene;hydrochloride](/img/structure/B1651539.png)
![14-methoxy-3,7,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,11(16),12,14-pentaene;hydrochloride](/img/structure/B1651540.png)
